2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane
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Overview
Description
2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation of 1-methylimidazole with a suitable aldehyde or ketone to form the imidazole derivative. This intermediate is then reacted with a diazaspirodecane precursor under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as antimicrobial and anticancer therapies.
Industry: The compound’s properties make it useful in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diazaspirodecane structure may also contribute to its binding affinity and specificity for certain biological targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the spirocyclic structure.
Diazaspirodecane: The core structure of the compound, which can be modified to produce various derivatives with different properties.
Other Imidazole Derivatives: Compounds like metronidazole and tinidazole, which share the imidazole ring but have different substituents and applications
Uniqueness
2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane is unique due to its combination of imidazole and diazaspirodecane moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4/c1-19(2)21-7-5-20(6-8-21)15-26-12-4-9-23(17-26)10-13-27(18-23)16-22-24-11-14-25(22)3/h5-8,11,14,19H,4,9-10,12-13,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTKOAPTDVUWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)CC4=NC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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